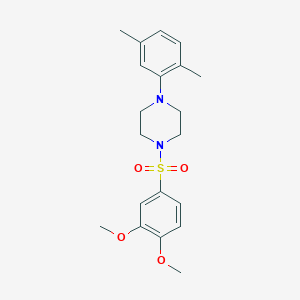

1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine

説明

1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3,4-dimethoxybenzenesulfonyl group at position 1 and a 2,5-dimethylphenyl group at position 4 of the piperazine ring. Piperazine derivatives are known for their versatility in medicinal chemistry, often targeting neurotransmitter receptors (e.g., serotonin, dopamine) or enzymes due to their structural mimicry of endogenous ligands .

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-15-5-6-16(2)18(13-15)21-9-11-22(12-10-21)27(23,24)17-7-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKKSGXDOJFHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: 1-[(3,4-Dim

生物活性

1-(3,4-Dimethoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine is a complex organic compound belonging to the class of sulfonyl piperazines. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of both the sulfonyl group and the piperazine ring suggests a multifaceted mechanism of action that may interact with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_{19}H_{24}N_{2}O_{4}S

- Molecular Weight: 372.47 g/mol

Structural Features:

- Piperazine Ring: Provides basic nitrogen atoms that can participate in hydrogen bonding.

- Sulfonyl Group: Enhances solubility and may facilitate interactions with biological targets.

- Dimethoxybenzene and Dimethylphenyl Substituents: Contribute to lipophilicity and potential receptor interactions.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition: The sulfonyl group can interact with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding: The aromatic rings may engage in π-π stacking or hydrophobic interactions with various receptors, modulating their activity.

- Serotonergic Activity: Similar compounds have shown effects on serotonin receptors, indicating potential antidepressant properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several biological targets. Key findings include:

| Target | Activity | Reference |

|---|---|---|

| 5-HT(1A) Receptor | High Affinity (K_i = 15 nM) | |

| 5-HT(3A) Receptor | Antagonistic Properties (K_i = 3.7 nM) | |

| SERT (Serotonin Transporter) | Potent Inhibition (K_i = 1.6 nM) |

These results indicate that the compound may function as a multimodal serotonergic agent, influencing mood and anxiety pathways.

In Vivo Studies

In vivo studies involving animal models have further elucidated the pharmacological profile of the compound. Notably:

- Increased Serotonin Levels: Administration led to significant increases in extracellular serotonin levels in the brain after acute treatment.

- Behavioral Effects: The compound exhibited antidepressant-like effects in behavioral models, suggesting its potential utility in treating mood disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Depression Model Study:

- Objective: To evaluate the antidepressant effects in a chronic unpredictable stress model.

- Findings: The compound significantly reduced depressive-like behaviors compared to control groups, correlating with increased serotonin levels.

-

Anxiety Model Study:

- Objective: To assess anxiolytic effects using the elevated plus maze test.

- Findings: Subjects treated with the compound displayed increased time spent in open arms, indicative of reduced anxiety.

類似化合物との比較

Table 1: Structural and Functional Comparison

Receptor Interactions and Selectivity

- Serotonergic Activity : Compounds like 3-TFMPP and MDBP exhibit affinity for serotonin receptors (5-HT₁B/₁D and 5-HT₂A), with substituent electronegativity (e.g., CF₃ in 3-TFMPP) enhancing binding . The target compound’s methoxy groups may reduce serotonergic activity compared to these analogues due to electron-donating effects.

- Sigma Receptor Modulation : SA4503, a piperazine with methoxy and alkyl groups, demonstrates sigma-1 agonism . The target compound’s 3,4-dimethoxybenzenesulfonyl group may similarly facilitate sigma receptor interactions, though direct evidence is lacking.

- Dopaminergic Effects : Piperazines with sulfonyl groups (e.g., SA4503) have shown regulatory effects on dopamine release . The sulfonyl moiety in the target compound could enable analogous dopaminergic modulation.

Physicochemical and Pharmacokinetic Properties

- Solubility: The sulfonyl group enhances aqueous solubility compared to non-sulfonated analogues like BZP or TFMPP .

- Metabolic Stability : Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, which may shorten half-life compared to halogenated derivatives (e.g., 3-CPP with a chlorine substituent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。